

# Spectroscopic and Analytical Characterization of Ethyl 7-oxo-7-phenylheptanoate

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## Compound of Interest

Compound Name: Ethyl 7-oxo-7-phenylheptanoate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 7-oxo-7-phenylheptanoate** (CAS 112665-41-5). Due to the limited availability of published experimental spectra, this document presents predicted spectroscopic data based on the compound's chemical structure, alongside detailed, generalized experimental protocols for the acquisition of such data. This guide is intended to support research and development activities where this compound is utilized, particularly in its role as a key intermediate in the synthesis of pharmaceuticals like Seratrodast.[1]

## Chemical Structure and Properties

- IUPAC Name: **Ethyl 7-oxo-7-phenylheptanoate**
- Synonyms: Ethyl 6-benzoylhexanoate, 7-Oxo-7-phenylheptanoic acid ethyl ester[1]
- CAS Number: 112665-41-5[1][2][3][4]
- Molecular Formula:  $C_{15}H_{20}O_3$ [1][2]
- Molecular Weight: 248.32 g/mol [1][2]

## Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **Ethyl 7-oxo-7-phenylheptanoate**. It is important to note that these are predicted values and should be confirmed by experimental data.

**Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ , 400 MHz)**

Protons	Chemical Shift ( $\delta$ ) ppm (Predicted)	Multiplicity	Integration
H-a	7.95	d	2H
H-b	7.55	t	1H
H-c	7.45	t	2H
H-d	2.95	t	2H
H-e	2.30	t	2H
H-f	1.75	p	2H
H-g	1.65	p	2H
H-h	4.12	q	2H
H-i	1.25	t	3H

Structure for NMR assignment:

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ , 100 MHz)**

Carbon Atom	Chemical Shift ( $\delta$ ) ppm (Predicted)
C=O (ketone)	200.0
C=O (ester)	173.5
C (aromatic, C-ipso)	137.0
CH (aromatic)	133.0
CH (aromatic)	128.5
CH (aromatic)	128.0
O-CH <sub>2</sub>	60.5
CH <sub>2</sub> -C=O (ketone)	38.5
CH <sub>2</sub> -C=O (ester)	34.0
CH <sub>2</sub>	29.0
CH <sub>2</sub>	24.5
CH <sub>2</sub>	23.5
CH <sub>3</sub>	14.0

**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
C=O (Aryl Ketone)	1685	Strong
C=O (Ester)	1735	Strong
C-H (Aromatic)	3100-3000	Medium
C-H (Aliphatic)	3000-2850	Medium
C-O (Ester)	1250-1100	Strong
C=C (Aromatic)	1600, 1450	Medium

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z (Predicted)	Interpretation
248	[M] <sup>+</sup> (Molecular Ion)
203	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
120	[C <sub>6</sub> H <sub>5</sub> COCH <sub>3</sub> ] <sup>+</sup>
105	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **Ethyl 7-oxo-7-phenylheptanoate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 10-20 mg of the sample for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR.
  - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.
  - Transfer the solution to a 5 mm NMR tube.
- <sup>1</sup>H NMR Spectroscopy:
  - Instrument: 400 MHz NMR Spectrometer
  - Pulse Sequence: Standard single-pulse sequence.
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Spectral Width: -2 to 12 ppm

- $^{13}\text{C}$  NMR Spectroscopy:
  - Instrument: 100 MHz NMR Spectrometer
  - Pulse Sequence: Proton-decoupled single-pulse sequence.
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Spectral Width: 0 to 220 ppm

## Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method):
  - Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
  - Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
  - Allow the solvent to evaporate, leaving a thin film of the sample on the plate.
- Data Acquisition:
  - Instrument: Fourier Transform Infrared (FTIR) Spectrometer
  - Mode: Transmittance
  - Spectral Range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 16

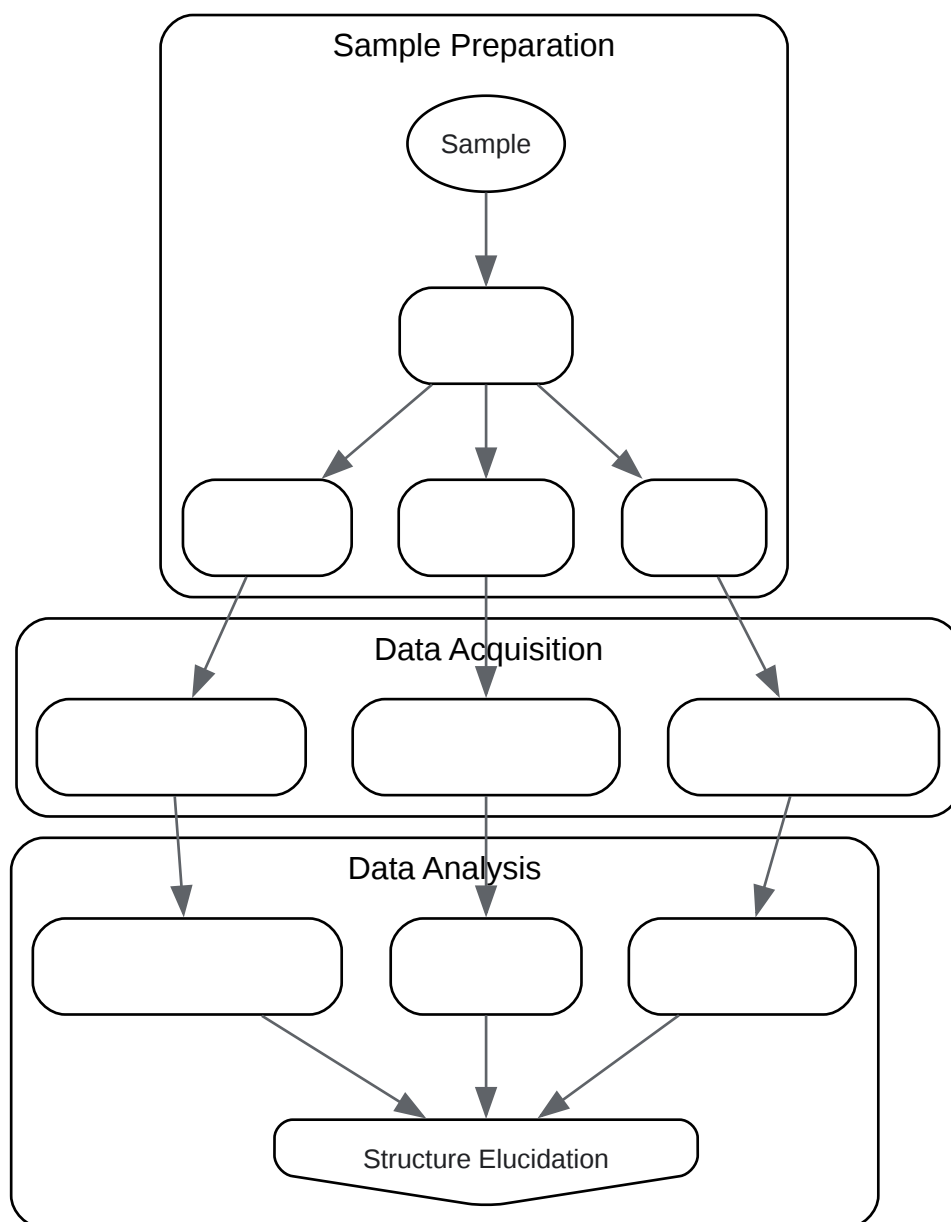
## Mass Spectrometry (MS)

- Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition (Electron Ionization - EI):
  - Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
  - Ionization Mode: Electron Ionization (EI)
  - Ionization Energy: 70 eV
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
  - Mass Range:  $m/z$  50-500

## Visualizations

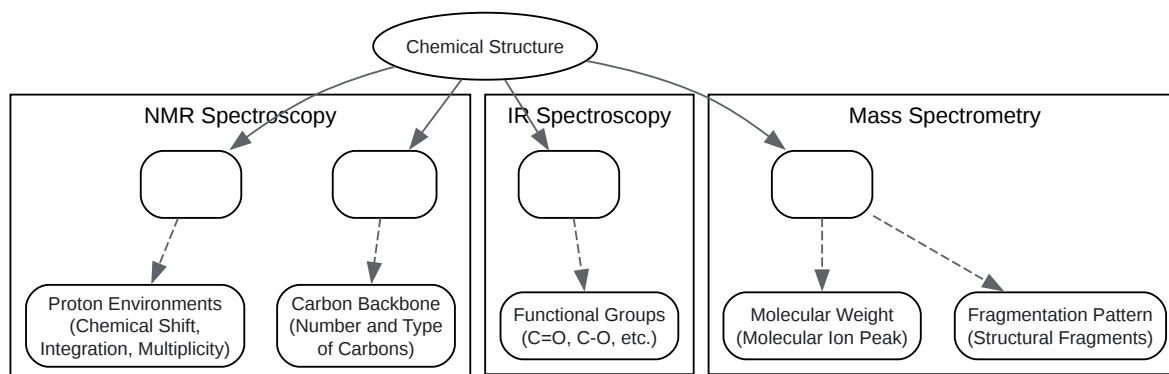
## Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic analysis of a chemical compound.

## Logical Relationships in Spectroscopic Data Interpretation



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Caption: Logical flow from chemical structure to spectroscopic data interpretation.

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## References

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